

# JZL195 vs. JZL184 In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | JZL195  |           |
| Cat. No.:            | B608286 | Get Quote |

This guide provides a detailed comparison of the in vivo effects of **JZL195**, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), and JZL184, a selective MAGL inhibitor. The information is intended for researchers, scientists, and drug development professionals working in the field of endocannabinoid research.

# Biochemical Effects: Endocannabinoid Levels and Enzyme Inhibition

**JZL195** and JZL184 differentially impact the endocannabinoid system by targeting the primary enzymes responsible for the degradation of anandamide (AEA) and 2-arachidonoylglycerol (2-AG). **JZL195**, by inhibiting both FAAH and MAGL, leads to a significant elevation of both AEA and 2-AG in the brain.[1] In contrast, JZL184 selectively inhibits MAGL, resulting in a primary increase in 2-AG levels.[2][3]

The dual inhibition by **JZL195** also affects other serine hydrolases, notably ABHD6, which is also involved in 2-AG hydrolysis.[1] While JZL184 is highly selective for MAGL, its potency can vary between species, exhibiting lower activity against rat MAGL compared to mouse MAGL.[2] [4]

Table 1: Effects of JZL195 and JZL184 on Brain Endocannabinoid Levels in Mice



| Compound                                 | Dose (mg/kg,<br>i.p.) | Brain AEA<br>Levels (Fold<br>Increase vs.<br>Vehicle) | Brain 2-AG<br>Levels (Fold<br>Increase vs.<br>Vehicle) | Reference |
|------------------------------------------|-----------------------|-------------------------------------------------------|--------------------------------------------------------|-----------|
| JZL195                                   | 20                    | ~10                                                   | ~10                                                    | [1]       |
| JZL184                                   | 40                    | No significant change                                 | ~8-10                                                  | [1]       |
| PF-3845<br>(Selective FAAH<br>inhibitor) | 10                    | ~10                                                   | No significant change                                  | [1]       |

Table 2: Effects of JZL195 and JZL184 on Brain Endocannabinoid Levels in Rats

| Compound | Dose<br>(mg/kg, i.p.) | Brain<br>Region                                                      | 2-AG Levels<br>(Fold<br>Increase vs.<br>Vehicle) | AEA Levels<br>(Fold<br>Increase vs.<br>Vehicle) | Reference |
|----------|-----------------------|----------------------------------------------------------------------|--------------------------------------------------|-------------------------------------------------|-----------|
| JZL195   | 15                    | Nucleus Accumbens, Caudate- Putamen, Hippocampus , Prefrontal Cortex | ~4-6                                             | ~2-3                                            | [3]       |
| JZL184   | 30                    | Nucleus Accumbens, Caudate- Putamen, Prefrontal Cortex               | ~2                                               | No significant<br>change                        | [3]       |

## **In Vivo Pharmacological Effects**







The distinct biochemical profiles of **JZL195** and JZL184 translate to different pharmacological effects in vivo. Dual elevation of AEA and 2-AG by **JZL195** results in a broader spectrum of cannabinoid-like effects, including analgesia, hypomotility, and catalepsy, resembling the effects of direct CB1 receptor agonists.[1][5] In contrast, the selective increase in 2-AG by JZL184 produces a more limited set of behavioral responses.[1]

Studies have shown that for certain behaviors, such as antinociception, the dual inhibition by **JZL195** produces a greater effect than either selective FAAH or MAGL inhibition alone, suggesting synergistic or additive effects of AEA and 2-AG.[1][6] However, side effects like motor impairment are more pronounced with **JZL195** compared to selective inhibitors.[6][7]

Table 3: Comparison of Behavioral Effects in Rodents



| Behavioral<br>Test                   | JZL195                          | JZL184                      | Key Findings                                                                       | Reference |
|--------------------------------------|---------------------------------|-----------------------------|------------------------------------------------------------------------------------|-----------|
| Tetrad Test                          |                                 |                             |                                                                                    |           |
| Antinociception<br>(Tail immersion)  | Greater effect<br>than JZL184   | Produces<br>antinociception | Dual inhibition produces a more pronounced antinociceptive effect.                 | [1]       |
| Catalepsy (Bar<br>test)              | Induces marked catalepsy        | No significant<br>effect    | Dual FAAH/MAGL inhibition is required for catalepsy.                               | [1]       |
| Hypomotility                         | Induces<br>hypomotility         | Induces<br>hypomotility     | Both compounds reduce motor activity.                                              | [1][3]    |
| Neuropathic Pain (CCI model)         |                                 |                             |                                                                                    |           |
| Anti-allodynia                       | Greater efficacy<br>than JZL184 | Produces anti-<br>allodynia | JZL195 has a<br>greater<br>therapeutic<br>window for<br>neuropathic pain.          | [6]       |
| Motor<br>Incoordination<br>(Rotarod) | Induces motor<br>impairment     | Induces motor<br>impairment | Side effects are dose-dependent for both compounds.                                | [6]       |
| Anxiety<br>(Elevated Plus<br>Maze)   | Not explicitly compared         | Anxiolytic-like<br>effects  | JZL184 shows<br>anxiolytic effects<br>under high<br>environmental<br>aversiveness. | [8]       |



## **Experimental Protocols**In Vivo Drug Administration

- Vehicle: A common vehicle for **JZL195** and JZL184 is a mixture of ethanol, Tween-80, and saline (e.g., in a 3:1:16 ratio).[9]
- Administration Route: Intraperitoneal (i.p.) injection is a frequently used route for systemic administration in rodents.[1][3]
- Dosage: Doses for **JZL195** have ranged from 1 to 100 mg/kg, and for JZL184 from 1 to 40 mg/kg, depending on the animal model and the specific effects being investigated.[1][3][9]
- Time Course: Behavioral and biochemical effects are typically assessed at various time points post-injection, often ranging from 1 to 4 hours.[1][3]

#### **Measurement of Brain Endocannabinoid Levels**

- Tissue Collection: Following drug administration, animals are sacrificed, and brains are rapidly excised and frozen to prevent enzymatic degradation of endocannabinoids.[1]
- Lipid Extraction: Brain tissue is homogenized in a solvent system, typically containing an organic solvent like toluene, to extract the lipids, including AEA and 2-AG.[10] Deuterated internal standards are added to correct for extraction efficiency.
- Quantification: The extracted lipids are analyzed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to quantify the levels of AEA and 2-AG.[10][11][12]

### **Visualizations**





Click to download full resolution via product page

Caption: Endocannabinoid signaling pathway and points of inhibition.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo comparison.





Click to download full resolution via product page

Caption: Logical relationship between inhibitor, outcome, and profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pnas.org [pnas.org]
- 2. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine PMC [pmc.ncbi.nlm.nih.gov]



- 8. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JZL195 vs. JZL184 In Vivo: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608286#jzl195-versus-selective-magl-inhibitor-jzl184-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





